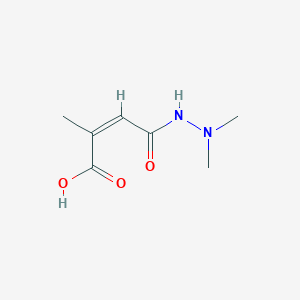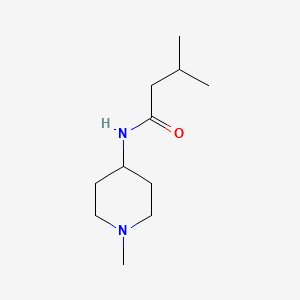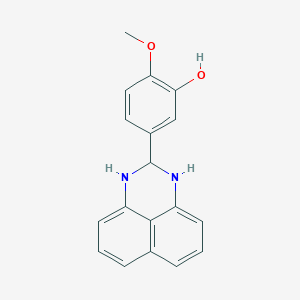
2-phenoxy-N-(1-phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-(1-phenylethyl)butanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research applications. It is a synthetic compound that is commonly used to inhibit proteases in vitro and in vivo. The compound is highly stable and has a long half-life, which makes it an ideal choice for laboratory experiments.
作用机制
2-phenoxy-N-(1-phenylethyl)butanamide works by irreversibly inhibiting serine proteases. It forms a covalent bond with the active site of the protease, which prevents the protease from functioning properly. The compound is highly specific for serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
2-phenoxy-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation and fibrinolysis, which makes it a useful tool for studying these processes. 2-phenoxy-N-(1-phenylethyl)butanamide has also been shown to inhibit the complement system, which is involved in immune responses.
实验室实验的优点和局限性
2-phenoxy-N-(1-phenylethyl)butanamide has a number of advantages for laboratory experiments. It is highly stable and has a long half-life, which makes it an ideal choice for long-term experiments. The compound is also highly soluble in water, which makes it easy to use in a variety of experimental setups.
One limitation of 2-phenoxy-N-(1-phenylethyl)butanamide is that it is highly specific for serine proteases and does not inhibit other types of proteases. This can limit its usefulness in certain experimental setups. Additionally, the compound is relatively expensive, which can make it difficult to use in large-scale experiments.
未来方向
There are a number of future directions for research involving 2-phenoxy-N-(1-phenylethyl)butanamide. One area of interest is the development of new protease inhibitors that are more specific and effective than 2-phenoxy-N-(1-phenylethyl)butanamide. Another area of interest is the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the study of immune responses and inflammation. Finally, there is interest in the use of 2-phenoxy-N-(1-phenylethyl)butanamide in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular disease.
Conclusion
In conclusion, 2-phenoxy-N-(1-phenylethyl)butanamide is a highly useful compound for scientific research applications. It is a stable, highly soluble protease inhibitor that has a number of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying a variety of biological processes. Future research will undoubtedly continue to explore the potential of 2-phenoxy-N-(1-phenylethyl)butanamide in a variety of experimental setups.
合成方法
2-phenoxy-N-(1-phenylethyl)butanamide is synthesized by reacting 2-phenoxyethanol with N-(1-phenylethyl)butyramide in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
科学研究应用
2-phenoxy-N-(1-phenylethyl)butanamide is used in a wide range of scientific research applications. It is commonly used to study the role of proteases in various biological processes. The compound has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and plasmin. 2-phenoxy-N-(1-phenylethyl)butanamide is also used in the study of blood coagulation, fibrinolysis, and the complement system.
属性
IUPAC Name |
2-phenoxy-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19-14(2)15-10-6-4-7-11-15/h4-14,17H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUDRFGNWLCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(1-phenylethyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4894639.png)


![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)
![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)

![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)
![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)